Oxazine
Description
Oxazine is a heterocyclic organic compound characterized by a six-membered ring containing one oxygen and one nitrogen atom (C₄H₅NO) . It serves as a structural backbone for numerous derivatives with significant pharmacological and industrial applications. Oxazines occur naturally (e.g., Codopiloic acid in Codonopsis pilosula ) and are synthesized for diverse bioactive properties, including anticancer, antifungal, antihypertensive, and anti-inflammatory activities . Their versatility stems from the ability to modify substituents on the this compound ring, enabling tailored interactions with biological targets or materials .
Properties
Molecular Formula |
C4H5NO |
|---|---|
Molecular Weight |
83.09 g/mol |
IUPAC Name |
2H-oxazine |
InChI |
InChI=1S/C4H5NO/c1-2-4-6-5-3-1/h1-5H |
InChI Key |
BCHZICNRHXRCHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNOC=C1 |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Oxazines have demonstrated a broad spectrum of biological activities, making them valuable in drug development. The following table summarizes key pharmaceutical applications of oxazine derivatives:
Case Studies
- Breast Cancer Treatment with BSO-07 : A study demonstrated that BSO-07 significantly induced apoptosis through the JNK pathway in human breast cancer cell lines, highlighting its potential as an anticancer agent .
- Antimicrobial Efficacy : Research has shown that certain synthesized benzo[1,3]oxazines possess superior antimicrobial activity compared to traditional antibiotics like Rifampicin, suggesting their utility in treating infections caused by resistant strains of bacteria .
Synthesis Methodologies
The synthesis of this compound compounds is crucial for their application in various fields. Recent methodologies focus on green chemistry practices and novel synthetic routes to enhance yield and reduce environmental impact.
Key Synthesis Techniques
- Mannich Reaction : This method has been widely used for synthesizing 3,4-dihydro-2H-1,3-benzoxazines, demonstrating effective biological activity against cancer cells .
- Cyclocondensation Reactions : The synthesis of 1,3-oxazine derivatives often involves three-component reactions of primary amines with formaldehyde and substituted phenols, yielding compounds with diverse pharmacological profiles .
Material Science Applications
Beyond pharmaceuticals, oxazines are also explored in material science for their unique properties.
Poly(2-oxazine) Applications
Poly(2-oxazines) synthesized from phenolic precursors have shown potential as drug carriers due to their biocompatibility and ability to form hydrogels. These polymers can be utilized in targeted drug delivery systems, enhancing the efficacy of anticancer therapies by improving the solubility and stability of drugs within the body .
Chemical Reactions Analysis
Regioselective Hetero-Diels-Alder (HDA) Reactions
The HDA reaction between nitronates (e.g., 1c ) and methylenecyclopentane (2 ) achieves full regiocontrol in spirocyclic-1,2-oxazine N-oxide synthesis. Key findings include:
-
Single-step mechanism : IRC analysis confirms direct conversion of pre-reaction molecular complexes (MC 3c and MC ) to products without intermediates .
-
Thermodynamic control : Enthalpy reductions of 6.1–7.7 kcal/mol occur during MC formation, while transition states (TS 3c and TS 4c ) show enthalpy increases of 8.1–22.8 kcal/mol .
Table 1: Thermodynamic Parameters for HDA Reaction of 1c and 2
| Species | ΔH (kcal/mol) | ΔG (kcal/mol) |
|---|---|---|
| MC 3c | -6.1 | -2.4 |
| TS 3c | +22.8 | +25.1 |
| Product 3c | -34.9 | -30.5 |
| Data sourced from computational studies |
Cyclization Reactions with Schiff Bases and Isocyanates
TDI (toluene diisocyanate)-mediated cyclization produces novel oxazines via:
-
Schiff base formation with anthranilic acid derivatives
-
Isocyanate coupling followed by intramolecular cyclization
Key characterization data:
Mechanistic Insights and Thermodynamic Analysis
-
HDA mechanism : Pre-reactive complexes lower activation energy via non-covalent interactions, favoring single regioisomer formation .
-
Multicomponent mechanism :
Figure 1: Energy Profile for -Oxazine Formation
textEnergy (kcal/mol) ↑ 25| ‡ TS2 (Cyclization) 20| 15| ‡ TS1 (Iminium formation) 10| 0|Reactants → MC → Products
Comparison with Similar Compounds
Comparison :
- Optical Properties : this compound 1 (NIR emission) vs. Rhodamines (blue-shifted) .
- Nerve Targeting : this compound 4 shows higher nerve specificity due to charge-neutral structure, while Rhodamines require benzoic acid modification for comparable targeting .
Thiadiazolo-Pyrazino-Oxazines
Structural Features : Sulfur-containing this compound hybrid .
Applications : Herbicides/fungicides with broad-spectrum activity (e.g., C₉H₉N₅OS formulation) .
Key Findings and Limitations
- Advantages of this compound Derivatives : Structural adaptability enables diverse applications, from cancer therapy to materials science .
- Limitations : Some derivatives (e.g., this compound 1) show negligible antioxidant activity despite other bioactivities , and synthesis often requires costly reagents .
- Contradictions : While most oxazines enhance bioactivity, substituent position (e.g., 5-position in BAY-405 this compound) can reduce potency .
Q & A
Basic Research Question
- Solvent-free mechanochemistry : Grinding reactants reduces waste and energy use .
- Recyclable catalysts : Acetic anhydride reuse in cyclization maintains >85% efficiency over 5 cycles .
How do electronic effects influence protonation sites in this compound dyes?
Advanced Research Question
IRMPD spectroscopy identifies protonation at this compound nitrogen (δ~1660 cm⁻¹, N-H bend) vs. carbonyl oxygen (δ~1720 cm⁻¹, C=O stretch) .
Case Study : Nile Red protonation occurs preferentially at the diethylamine nitrogen, altering fluorescence λem by 15 nm .
What analytical frameworks resolve conflicting thermal stability data in polybenzoxazines?
Advanced Research Question
Contradictions arise from substituent positioning and curing protocols :
- Meta-substituted monomers : Lower thermal stability (Td ~300°C) due to strained ROP intermediates .
- Ortho-substituted monomers : Higher stability (Td ~350°C) from crosslinked networks .
Validation : TGA and dynamic mechanical analysis (DMA) under inert atmospheres .
How can this compound-based heterocycles be tailored for DNA interaction or anticancer activity?
Advanced Research Question
- Intercalation studies : UV-Vis titration with DNA reveals binding constants (Kb ~10<sup>4</sup> M⁻¹) for oxazines with planar fused rings .
- In vitro assays : Oxazines with electron-withdrawing groups (e.g., -NO2) show IC50 values <10 µM against HeLa cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
